
beta-Amino-1H-indole-3-propanol
Overview
Description
Beta-amino-1H-indole-3-propanol (IUPAC name: 2-amino-3-(1H-indol-3-yl)propan-1-ol) is a bioactive indole derivative characterized by a propanol backbone substituted with an amino group and an indole ring. Its molecular formula is C₁₁H₁₄N₂O, and it exhibits a collision cross-section (CCS) profile indicative of moderate molecular size and polarity (Table 1) .
Table 1: Structural and Collision Cross-Section Data for this compound
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O |
SMILES | C1=CC=C2C(=C1)C(=CN2)CC(CO)N |
InChIKey | UDQCRUSSQAXPJY-UHFFFAOYSA-N |
Predicted CCS (Ų, [M+H]+) | 140.8 |
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as 3-alkylindoles , which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .
Mode of Action
As a member of the 3-alkylindoles, it likely interacts with its targets in a manner similar to other compounds in this class .
Biochemical Analysis
Biochemical Properties
2-amino-3-(1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of amino acids and neurotransmitters . The nature of these interactions often involves the binding of 2-amino-3-(1H-indol-3-yl)propan-1-ol to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways.
Cellular Effects
The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, 2-amino-3-(1H-indol-3-yl)propan-1-ol can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 2-amino-3-(1H-indol-3-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of various genes, thereby affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-amino-3-(1H-indol-3-yl)propan-1-ol can maintain its activity over extended periods, although its effects may diminish due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
2-amino-3-(1H-indol-3-yl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and neurotransmitters . These interactions can influence metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-amino-3-(1H-indol-3-yl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-amino-3-(1H-indol-3-yl)propan-1-ol is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.
Biological Activity
Beta-Amino-1H-indole-3-propanol (BAIP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of BAIP, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
BAIP is characterized by the presence of an amino group at the beta position relative to the indole ring, which is known for its diverse biological activities. The indole structure is crucial for its interaction with various biological targets.
The biological activity of BAIP can be attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The indole moiety facilitates these interactions, modulating the activity of various biological pathways. Research has indicated that compounds with indole structures often exhibit antioxidant, anti-inflammatory, and neuroprotective properties.
1. Antioxidant Activity
BAIP has shown significant antioxidant activity in various studies. Antioxidants are crucial for mitigating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders.
2. Neuroprotective Effects
Recent studies have highlighted BAIP's potential neuroprotective effects. For example, it has been observed to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of Alzheimer's disease and other neurodegenerative conditions.
3. Anti-inflammatory Properties
Inflammation plays a central role in many chronic diseases. BAIP has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.
Data Tables
Case Study 1: Neuroprotection in Alzheimer's Disease
In a study examining the effects of BAIP on SH-SY5Y neuroblastoma cells, it was found that BAIP significantly reduced cell death induced by amyloid-beta (Aβ) peptides. The mechanism involved the activation of cellular antioxidant defenses and inhibition of apoptosis pathways.
Case Study 2: Anti-inflammatory Effects
Another study investigated the anti-inflammatory properties of BAIP in a murine model of colitis. Administration of BAIP resulted in decreased levels of inflammatory markers such as IL-6 and TNF-α, demonstrating its potential as a therapeutic agent for inflammatory bowel diseases.
Research Findings
Research into BAIP continues to expand, with findings supporting its role as a multi-targeted therapeutic agent. Studies indicate that BAIP may also influence metabolic pathways related to lipid metabolism and glucose homeostasis, further broadening its therapeutic implications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for β-amino-1H-indole-3-propanol, and how can purity be ensured?
β-Amino-1H-indole-3-propanol is typically synthesized via multi-step reactions involving indole ring functionalization and subsequent amino-propanol side-chain coupling. Key steps include:
- Coupling reactions : Use of indole-3-propionic acid derivatives as precursors, followed by reductive amination or nucleophilic substitution to introduce the amino-propanol moiety .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended to isolate the target compound from byproducts. Purity can be validated via melting point analysis and ≥95% HPLC peak area .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing β-amino-1H-indole-3-propanol?
- NMR spectroscopy : ¹H and ¹³C NMR can resolve the indole aromatic protons (6.8–7.5 ppm) and distinguish the amino-propanol chain’s stereochemistry .
- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally related indole derivatives .
- Infrared (IR) spectroscopy : Useful for identifying functional groups (e.g., NH stretches at ~3300 cm⁻¹ and OH stretches at ~3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on β-amino-1H-indole-3-propanol’s biological activity across studies?
Discrepancies in bioactivity data often stem from variations in experimental design. To address this:
- Dose-response studies : Standardize concentration ranges (e.g., 1 nM–100 µM) and include positive/negative controls .
- Structural analogs : Compare activity with derivatives (e.g., indole-3-propionic acid) to isolate the role of the amino-propanol group .
- Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like solvent effects or cell line specificity .
Q. What strategies are effective for analyzing β-amino-1H-indole-3-propanol’s conformational flexibility in solution?
- Computational modeling : Density functional theory (DFT) or molecular dynamics simulations can predict dominant conformers and energy barriers .
- Circular dichroism (CD) : Detect chiral centers’ influence on conformation in polar solvents .
- X-ray crystallography : Compare solid-state vs. solution-phase structures to assess environmental effects .
Q. How should researchers design experiments to assess stereochemical effects on β-amino-1H-indole-3-propanol’s reactivity?
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to evaluate stereospecific reactivity .
- Enantiomer synthesis : Employ asymmetric catalysis (e.g., chiral ligands in reductive amination) to produce pure enantiomers for comparative studies .
- Kinetic studies : Measure reaction rates under varying conditions (pH, temperature) to quantify stereochemical influences .
Q. What methodologies address reproducibility challenges in β-amino-1H-indole-3-propanol’s pharmacological studies?
- Standardized protocols : Adopt uniform assay conditions (e.g., buffer pH 7.4, 37°C incubation) across labs .
- Collaborative validation : Replicate findings in independent labs using shared batches of the compound .
- Control for degradation : Monitor compound stability via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and use fresh preparations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol
Molecular Formula : C₁₅H₂₃N₃O
Key Differences :
- Substituents: Features a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) group at the indole 3-position and a propanol chain at the 5-position.
- Molecular Weight: 261.36 g/mol, significantly larger than beta-amino-1H-indole-3-propanol (190.25 g/mol).
- Applications : Certified as a pharmaceutical secondary standard (CAS 139264-69-0), suggesting utility in quality control for indole-based therapeutics .
Functional Impact :
- The elongated side chain may alter receptor-binding kinetics compared to the simpler propanol chain in this compound.
2-(1H-Indol-3-yl)-2-methylpropan-1-amine
Molecular Formula : C₁₂H₁₆N₂
Key Differences :
- Backbone: Replaces the propanol group with a methyl-substituted propan-1-amine, eliminating the hydroxyl group.
- Molecular Weight : 188.27 g/mol, lower due to the absence of oxygen.
- Synonym: Beta,beta-dimethyltryptamine, highlighting structural parallels to tryptamine derivatives .
Functional Impact :
- The methyl groups create steric hindrance, which may restrict conformational flexibility compared to this compound.
Comparative Analysis Table
Property | This compound | (S)-β-Amino-3-[2-(dimethylamino)ethyl]-1H-indole-5-propanol | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine |
---|---|---|---|
Molecular Formula | C₁₁H₁₄N₂O | C₁₅H₂₃N₃O | C₁₂H₁₆N₂ |
Molecular Weight | 190.25 g/mol | 261.36 g/mol | 188.27 g/mol |
Key Substituents | -OH, -NH₂ | -N(CH₃)₂, -CH₂CH₂N(CH₃)₂ | -NH₂, -C(CH₃)₂ |
Polarity | High (hydroxyl + amine) | Moderate (tertiary amine) | Low (no hydroxyl) |
Applications | Research compound | Pharmaceutical standard | Limited data (tryptamine analog) |
Research Implications
- This compound’s balanced polarity and compact structure make it a versatile scaffold for probing indole-based biological targets, such as serotonin receptors or enzymes involved in tryptophan metabolism .
- The dimethylaminoethyl analog’s pharmaceutical certification underscores the role of indole derivatives in drug development, particularly for CNS-targeted therapies .
- Structural simplification in 2-(1H-Indol-3-yl)-2-methylpropan-1-amine highlights trade-offs between hydrophobicity and bioactivity, a critical consideration in lead optimization .
Preparation Methods
Multi-Step Synthetic Strategies and Reaction Conditions
The preparation typically involves:
- Indole Core Preparation: Starting from commercially available indole or substituted indoles.
- Beta-Aminoalkylation: Introduction of the beta-amino group via alkylation reactions, often using aminoalkyl halides or related reagents.
- Stereoselective Reduction or Catalysis: Use of chiral auxiliaries or asymmetric catalysts (e.g., chiral ligands in hydrogenation) to enforce the (betaS) stereochemistry.
- Purification: Chiral chromatography or crystallization with enantiopure resolving agents to achieve stereochemical purity.
Analytical techniques such as NMR spectroscopy (1H, 13C, 2D NMR), X-ray crystallography, and high-resolution mass spectrometry (HRMS) are employed to confirm structure and stereochemistry.
Novel Two-Step Synthesis of 3-Aminoindoles as Precursors
A recent innovative method focuses on the preparation of unprotected 3-aminoindoles, which are closely related precursors to beta-Amino-1H-indole-3-propanol. This method involves:
- Reaction of 2-aryl indoles with nitrostyrene in the presence of phosphorous acid to form spiro[indole-3,5′-isoxazoles].
- Subsequent transformation of these spirocyclic intermediates to 3-aminoindoles via reaction with hydrazine hydrate under microwave-assisted heating.
This approach provides a low-cost, efficient route to free 3-aminoindoles, overcoming challenges related to their instability and sensitivity to air and light.
Detailed Reaction Scheme and Yields
The key steps and yields from the hydrazine hydrate-mediated transformation are summarized in the following table:
Step | Reactants/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|
1 | 2-aryl indole + nitrostyrene + phosphorous acid | Spiro[indole-3,5′-isoxazoles] | Good to excellent | Formation of stable spirocyclic intermediate |
2 | Spiro[indole-3,5′-isoxazoles] + hydrazine hydrate, microwave 200 °C, 15 min | 3-Aminoindole derivatives | Up to 90 | Microwave-assisted heating crucial for conversion |
Additional experiments with various nitrogen nucleophiles showed that hydrazine hydrate gave the highest yield of 3-aminoindole (90%), while other binucleophiles yielded lower amounts or decomposition products.
Mechanistic Insights
The proposed mechanism involves:
- Formation of hydrazone intermediates from spirocyclic isoxazoles.
- Extrusion of phenylacetonitrile leading to azo-heteroarene intermediates.
- Reductive cleavage of azo bonds by hydrazine hydrate, yielding the free 3-aminoindole.
This mechanism explains the high efficiency of hydrazine hydrate in producing the target aminoindoles and the failure of hydroxylamine to yield meaningful products.
Scope and Limitations
The method tolerates various substituents on the indole ring, including alkyl and fluorine groups, without significant loss of yield or reaction efficiency. The resulting 3-aminoindoles can be further derivatized, including protection of the amino group by acylation.
Analytical Characterization
- NMR Spectroscopy: 1H, 13C, and 2D NMR (COSY, NOESY) confirm substitution patterns and stereochemistry.
- X-ray Crystallography: Provides definitive stereochemical assignments.
- HRMS: Confirms molecular formula and purity.
- HPLC: Gradient elution on C18 columns with trifluoroacetic acid improves separation of product from impurities.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Challenges |
---|---|---|---|
Multi-step alkylation & reduction | Indole, aminoalkyl halides, chiral catalysts | High stereochemical control | Multi-step, requires chiral purification |
Nitrostyrene + phosphorous acid + hydrazine hydrate (microwave) | 2-Aryl indoles, nitrostyrene, hydrazine hydrate | Low cost, efficient, good yields | Requires microwave setup, sensitive intermediates |
Industrial continuous flow | Automated reactors, optimized reaction parameters | Scalable, reproducible | Requires specialized equipment |
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967028 | |
Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526-53-4 | |
Record name | Tryptophanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptophanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(1H-indol-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00967028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-amino-1H-indole-3-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.